molecular formula C20H18N2OS B15122442 1-(3,4-Dimethylphenyl)-2-[(4-phenylpyrimidin-2-yl)sulfanyl]ethanone

1-(3,4-Dimethylphenyl)-2-[(4-phenylpyrimidin-2-yl)sulfanyl]ethanone

Cat. No.: B15122442
M. Wt: 334.4 g/mol
InChI Key: JLYFHDRMKIIWPT-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-2-[(4-phenylpyrimidin-2-yl)sulfanyl]ethan-1-one is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-2-[(4-phenylpyrimidin-2-yl)sulfanyl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Ethanone Backbone: Starting with a suitable precursor such as 3,4-dimethylbenzaldehyde, the ethanone backbone can be formed through a Friedel-Crafts acylation reaction.

    Introduction of the Pyrimidinyl Sulfanyl Group: The pyrimidinyl sulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with a thiol compound.

    Final Assembly: The final step involves coupling the two major fragments under appropriate conditions, possibly using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-2-[(4-phenylpyrimidin-2-yl)sulfanyl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-2-[(4-phenylpyrimidin-2-yl)sulfanyl]ethan-1-one would depend on its specific application. For instance, if it exhibits pharmacological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethylphenyl)-2-[(4-phenylpyrimidin-2-yl)sulfanyl]ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    1-(3,4-dimethylphenyl)-2-[(4-phenylpyrimidin-2-yl)sulfanyl]ethan-1-sulfone: Oxidized form with a sulfone group.

Uniqueness

1-(3,4-dimethylphenyl)-2-[(4-phenylpyrimidin-2-yl)sulfanyl]ethan-1-one is unique due to its specific combination of aromatic and heterocyclic components, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H18N2OS

Molecular Weight

334.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-2-(4-phenylpyrimidin-2-yl)sulfanylethanone

InChI

InChI=1S/C20H18N2OS/c1-14-8-9-17(12-15(14)2)19(23)13-24-20-21-11-10-18(22-20)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3

InChI Key

JLYFHDRMKIIWPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=NC=CC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

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